molecular formula C11H22O B1617246 1-(4-isopropylcyclohexyl)ethanol CAS No. 63767-86-2

1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B1617246
CAS No.: 63767-86-2
M. Wt: 170.29 g/mol
InChI Key: NEHPIUGJDUWSRR-UHFFFAOYSA-N
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Description

1-(4-isopropylcyclohexyl)ethanol, also known as mugetanol, is an organic compound with the molecular formula C11H22O. It is a derivative of cyclohexane and is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-isopropylcyclohexyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of a corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- often involves catalytic hydrogenation of the corresponding cyclohexanone derivative. This process is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylcyclohexyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

1-(4-isopropylcyclohexyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

1-(4-isopropylcyclohexyl)ethanol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-(4-propan-2-ylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHPIUGJDUWSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867033
Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185019-18-5, 63767-86-2
Record name α-Methyl-4-(1-methylethyl)cyclohexanemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Isopropylcyclohexyl)ethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)-
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Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Record name Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-
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Record name A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane
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Record name Cyclohexanemethanol, α-methyl-4-(1-methylethyl)
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Record name Cyclohexanemethanol, α-methyl-4-(1-methylethyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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